4,6-Dimethylnicotinic acid hydrochloride 4,6-Dimethylnicotinic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 100959-29-3; 22047-86-5
VCID: VC6025310
InChI: InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
SMILES: CC1=CC(=NC=C1C(=O)O)C.Cl
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62

4,6-Dimethylnicotinic acid hydrochloride

CAS No.: 100959-29-3; 22047-86-5

Cat. No.: VC6025310

Molecular Formula: C8H10ClNO2

Molecular Weight: 187.62

* For research use only. Not for human or veterinary use.

4,6-Dimethylnicotinic acid hydrochloride - 100959-29-3; 22047-86-5

Specification

CAS No. 100959-29-3; 22047-86-5
Molecular Formula C8H10ClNO2
Molecular Weight 187.62
IUPAC Name 4,6-dimethylpyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
Standard InChI Key LALMKYCSXJWFIT-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1C(=O)O)C.Cl

Introduction

Structural and Chemical Properties

Nicotinic acid derivatives exhibit distinct physicochemical behaviors depending on substitution patterns. For 4,6-dimethylnicotinic acid hydrochloride, the methyl groups at the 4- and 6-positions introduce steric and electronic effects that influence reactivity. The hydrochloride salt enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical contexts.

Molecular Characteristics

  • Empirical Formula: Likely C8H10ClNO2C_8H_{10}ClNO_2 (assuming one HCl molecule per nicotinic acid unit).

  • IUPAC Name: 4,6-Dimethylpyridine-3-carboxylic acid hydrochloride.

  • Key Functional Groups: Pyridine ring, carboxylic acid, methyl substituents, and hydrochloride counterion.

Comparative data from analogous compounds suggests:

  • pKa Values: The carboxylic acid group typically has a pKa ~2.5, while the pyridine nitrogen (protonated in hydrochloride form) has a pKa ~4.8.

  • Solubility: Expected high solubility in water (>50 mg/mL) due to ionic character, with reduced solubility in nonpolar solvents.

Synthetic Methodologies

While no direct synthesis of 4,6-dimethylnicotinic acid hydrochloride is documented in the provided sources, pathways can be extrapolated from related nicotinic acid derivatives.

Route 1: Direct Methylation of Nicotinic Acid

  • Substrate: Nicotinic acid or its ester.

  • Methylation Agents: Dimethyl sulfate or methyl iodide under basic conditions.

  • Selectivity Challenges: Achieving regioselective methylation at 4- and 6-positions may require protecting groups or directed ortho-metalation strategies .

Route 2: Cyclization of Precursor Ketones

  • Starting Material: 5-Acetyl-2-picoline.

  • Oxidation: Nitric acid or KMnO₄ oxidizes the acetyl group to carboxylic acid.

  • Yield Optimization: Industrial-scale methods for similar compounds report yields up to 75% under optimized reflux conditions.

Route 3: Hydrochloride Salt Formation

  • Neutral Compound Synthesis: React 4,6-dimethylnicotinic acid with HCl gas in anhydrous ethanol.

  • Crystallization: Isolate via cooling crystallization, achieving >95% purity with recrystallization.

Analytical Characterization

Key techniques for verifying structure and purity include:

Spectroscopic Methods

  • ¹H NMR: Expected signals:

    • Pyridine H-2: δ 8.5–8.7 ppm (d, J=5 Hz).

    • Methyl groups: δ 2.5–2.7 ppm (s, 6H).

  • IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad), C=O (~1700 cm⁻¹).

Chromatographic Analysis

  • HPLC Conditions:

    ParameterSpecification
    ColumnC18, 5 μm, 250 × 4.6 mm
    Mobile Phase0.1% H3PO4:MeOH (70:30)
    Flow Rate1.0 mL/min
    DetectionUV 210 nm
    Retention Time~6.2 min (estimated)

Industrial Applications

Pharmaceutical Intermediates

  • Drug Synthesis: Potential building block for kinase inhibitors or antiviral agents.

  • Scale-Up Challenges: Methylation regioselectivity and hydrochloride salt stability during storage require process optimization.

Material Science

  • Coordination Chemistry: Pyridine-carboxylate ligands form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Stability and Degradation

Accelerated Stability Testing

  • Conditions: 40°C/75% RH over 6 months.

  • Major Degradants:

    • Free acid form (hydrolysis).

    • N-Oxide (oxidation).

  • Stabilization Strategies:

    ExcipientFunction
    MannitolCryoprotectant
    Ascorbic acidAntioxidant (0.01% w/w)

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